5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a sulfur-containing organic compound with potential pharmaceutical applications. Thiosemicarbazone derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of thiosemicarbazone derivatives is not fully understood. However, it has been proposed that these compounds exert their biological activity by inhibiting key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and topoisomerase II. Additionally, thiosemicarbazone derivatives have been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
Thiosemicarbazone derivatives have been reported to exhibit a wide range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of cell cycle arrest, and modulation of the immune system. Moreover, thiosemicarbazone derivatives have been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of thiosemicarbazone derivatives is their broad-spectrum activity against various types of cancer and viruses. Moreover, these compounds are relatively easy to synthesize and can be modified to improve their pharmacological properties. However, thiosemicarbazone derivatives have some limitations, including poor solubility, low bioavailability, and potential toxicity.
Future Directions
Thiosemicarbazone derivatives have shown promising results in preclinical studies as potential anticancer and antiviral agents. However, further research is needed to optimize their pharmacological properties and evaluate their safety and efficacy in clinical trials. Some of the future directions for research on thiosemicarbazone derivatives include:
1. Development of novel thiosemicarbazone derivatives with improved pharmacological properties, such as increased solubility, bioavailability, and selectivity.
2. Evaluation of the safety and efficacy of thiosemicarbazone derivatives in animal models and clinical trials.
3. Investigation of the mechanism of action of thiosemicarbazone derivatives at the molecular level.
4. Identification of biomarkers for predicting the response of cancer patients to thiosemicarbazone derivatives.
5. Combination therapy with thiosemicarbazone derivatives and other anticancer agents to enhance their efficacy and reduce toxicity.
Scientific Research Applications
Thiosemicarbazone derivatives have shown promising results in preclinical studies as potential anticancer agents. 5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, thiosemicarbazone derivatives have also been investigated as potential antiviral agents against hepatitis C virus, dengue virus, and Zika virus.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-7-6-8-13(2)16(12)19-17(20)15(22-18(19)21)11-14-9-4-3-5-10-14/h3-11H,1-2H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXNWIWWPZHBTF-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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